

Part 1: Compound 35 as a PI3K α Inhibitor

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Compound of Interest

Compound Name: *Apoptosis inducer 35*

Cat. No.: *B15615422*

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Compound 35 is a novel imidazo[1,2-a]pyridine derivative identified as a potent and selective inhibitor of the p110 α catalytic subunit of phosphatidylinositol 3-kinase (PI3K α).^{[1][2][3]} Aberrant activation of the PI3K/Akt signaling pathway is a frequent event in many human cancers, making PI3K α a key target for anticancer drug development. Compound 35 exerts its pro-apoptotic effects by disrupting this critical cell survival pathway.

Core Mechanism of Action

The primary mechanism of action for Compound 35 is the direct inhibition of PI3K α kinase activity. By binding to the kinase domain of p110 α , it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase Akt (also known as Protein Kinase B).

Deactivation of Akt has several downstream consequences that culminate in apoptosis and cell cycle arrest:

- **Inhibition of Anti-Apoptotic Signaling:** Akt normally phosphorylates and inactivates pro-apoptotic proteins such as Bad. By inhibiting Akt, Compound 35 prevents the inactivation of these proteins, allowing them to promote apoptosis.
- **Downregulation of Cell Survival Factors:** The PI3K/Akt pathway promotes the expression of several anti-apoptotic and cell survival proteins. Inhibition of this pathway can lead to a decrease in the levels of proteins like Bcl-2 and survivin.

- Induction of Cell Cycle Arrest: The PI3K/Akt pathway is also crucial for cell cycle progression. Inhibition by Compound 35 has been shown to cause cell cycle arrest, preventing cancer cells from proliferating. Specifically, it has been observed to induce S phase arrest in T47D breast cancer cells.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Quantitative Data

The following tables summarize the key quantitative data for Compound 35 from the primary literature.

Table 1: Kinase Inhibitory Activity of Compound 35

Target	IC ₅₀ (nM)
PI3Kα	150

Data from in vitro enzymatic assays.[\[1\]](#)[\[3\]](#)

Table 2: Antiproliferative Activity of Compound 35

Cell Line	Cancer Type	IC ₅₀ (μM)
T47D	Human Breast Cancer	7.9
MCF-7	Human Breast Cancer	9.4

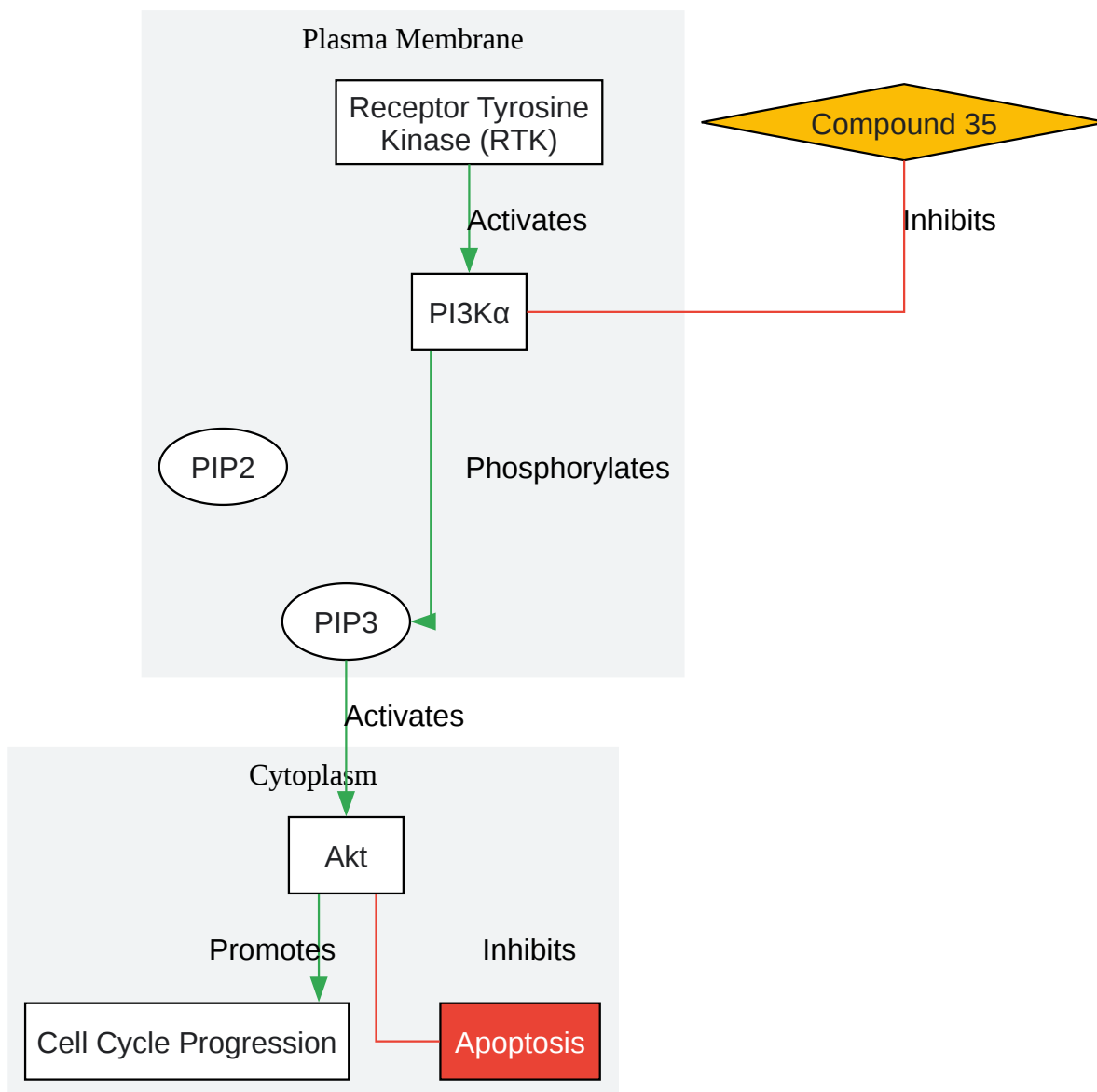
Data from cell viability assays.[\[1\]](#)[\[3\]](#)

Table 3: Apoptosis Induction by Compound 35 in T47D Cells

Treatment Concentration (μM)	Early Apoptosis (%)	Late Apoptosis (%)
0 (DMSO control)	-	-
50	1.51	21.8

Data from Annexin V/7-AAD staining followed by flow cytometry analysis after 24 hours of exposure.[1]

Signaling Pathway Diagram



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Caption: Mechanism of action of Compound 35 as a PI3K α inhibitor.

Experimental Protocols

PI3K α Kinase Assay (In Vitro Enzymatic Assay)

- **Reagents:** Recombinant human PI3K α , PIP2 substrate, ATP, and Compound 35 at various concentrations.
- **Procedure:** The kinase reaction is initiated by adding ATP to a mixture of PI3K α , PIP2, and the inhibitor.
- **Detection:** The production of PIP3 is quantified, typically using a luminescence-based assay where the amount of ATP remaining is measured. A decrease in signal indicates kinase activity.
- **Analysis:** IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

- **Cell Culture:** Cancer cell lines (e.g., T47D, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
- **Treatment:** Cells are treated with various concentrations of Compound 35 or a vehicle control (DMSO) for a specified period (e.g., 72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- **Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Analysis:** Cell viability is expressed as a percentage of the vehicle-treated control, and IC₅₀ values are determined.

Apoptosis Assay (Annexin V/7-AAD Staining and Flow Cytometry)

- **Cell Treatment:** T47D cells are treated with Compound 35 (e.g., 50 μ M) or DMSO for 24 hours.
- **Cell Harvesting:** Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
- **Staining:** FITC-conjugated Annexin V and 7-amino-actinomycin D (7-AAD) are added to the cell suspension and incubated in the dark.
- **Flow Cytometry:** The stained cells are analyzed using a flow cytometer. Annexin V positive, 7-AAD negative cells are considered early apoptotic, while double-positive cells are considered late apoptotic or necrotic.
- **Quantification:** The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic) is quantified.^[1]

Part 2: Interleukin-35 (IL-35) as an Apoptosis Modulator

Interleukin-35 (IL-35) is a heterodimeric cytokine belonging to the IL-12 family, composed of the EB13 (Epstein-Barr virus-induced gene 3) and p35 (IL-12 α) subunits.^{[5][6]} While primarily known for its immunosuppressive functions, recent studies have revealed a role for IL-35 in directly modulating cancer cell growth and survival, including the induction of apoptosis.^{[5][7]}

Core Mechanism of Action

The pro-apoptotic mechanism of IL-35 in cancer cells is multifaceted and appears to be context-dependent. Overexpression of IL-35 in certain cancer cell lines has been shown to increase their sensitivity to apoptotic stimuli.^{[5][6]} The key molecular events include:

- **Regulation of Apoptosis-Related Genes:** IL-35 can modulate the expression of key proteins in the apoptotic cascade. It has been shown to upregulate the expression of the death receptor Fas (CD95) while concurrently downregulating the expression of anti-apoptotic proteins such as Bcl-2 and survivin.^{[5][6]}

- **Induction of Cell Cycle Arrest:** IL-35 can induce cell cycle arrest at the G1 phase, which is often a prerequisite for apoptosis. This is associated with the downregulation of cell cycle regulatory proteins like Cyclin D1.^{[5][6]}
- **Signaling through STAT Pathways:** IL-35 is known to signal through the JAK-STAT pathway, primarily activating STAT1 and STAT4. While the direct link between IL-35-mediated STAT activation and the apoptotic machinery is still under investigation, these pathways are known to be involved in cell fate decisions.

It is important to note that the role of IL-35 in cancer is complex, with some studies suggesting it can also promote tumor growth and immune evasion in different contexts.

Quantitative Data

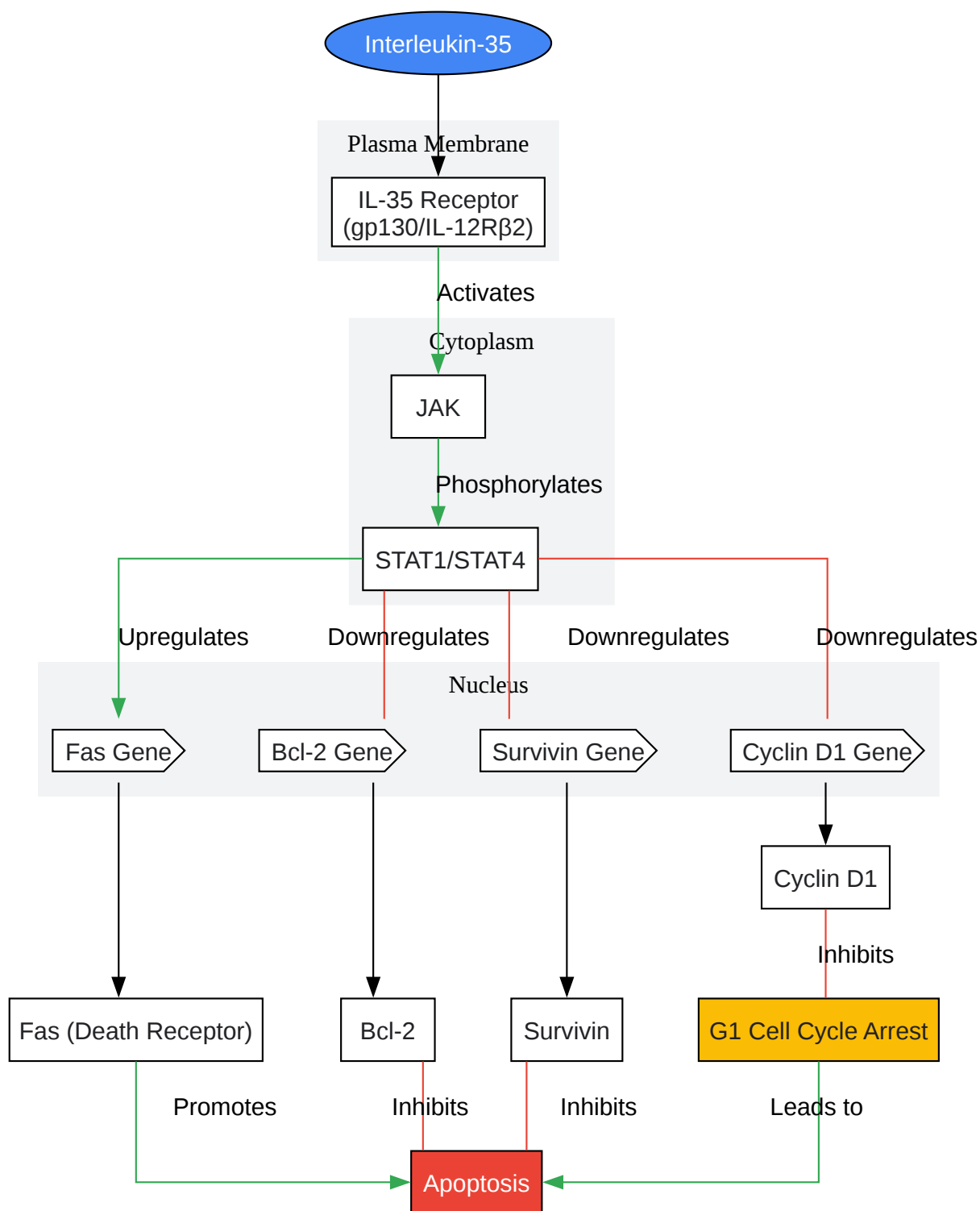
The following table presents quantitative data on the pro-apoptotic effects of IL-35 in the context of TNF- α -induced apoptosis in bone marrow cells.

Table 4: Effect of IL-35 on TNF- α -Induced Apoptosis in Bone Marrow Cells

Treatment	Apoptotic Cells (%)
Control	5.0 \pm 1.2
IL-35 only	5.3 \pm 1.5
TNF- α only	10.7 \pm 3.2
TNF- α + IL-35	32.8 \pm 4.4

Data from Annexin V/FITC-PI staining and flow cytometry after 24 hours of incubation. The increase in apoptosis in the co-treated group was statistically significant compared to the TNF- α -treated group ($p < 0.05$).^[8]

Signaling Pathway Diagram



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Caption: Pro-apoptotic signaling of Interleukin-35 in cancer cells.

Experimental Protocols

Cell Culture and IL-35 Overexpression

- **Vector Construction:** The cDNA sequences for the IL-35 subunits (p35 and EBI3) are cloned into a mammalian expression vector.
- **Transfection:** Human cancer cell lines are transfected with the IL-35 expression vector or an empty vector control using a suitable transfection reagent.
- **Selection:** Stably transfected cells are selected using an appropriate antibiotic.
- **Verification:** Overexpression of IL-35 is confirmed by methods such as RT-PCR for mRNA levels and ELISA or Western blot for protein levels.

Western Blot Analysis for Apoptosis-Related Proteins

- **Protein Extraction:** Total protein is extracted from IL-35 overexpressing and control cells.
- **Quantification:** Protein concentration is determined using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Fas, Bcl-2, survivin, Cyclin D1, and a loading control like β -actin).
- **Detection:** The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Densitometry:** The intensity of the protein bands is quantified using image analysis software.

Cell Cycle Analysis (Propidium Iodide Staining)

- **Cell Preparation:** IL-35 overexpressing and control cells are harvested and fixed in cold 70% ethanol.

- Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer.
- Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software. An accumulation of cells in the G1 phase indicates G1 arrest.

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